3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-
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Description
“3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-” is an intermediate in the synthesis of Milnacipran , which is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia .
Synthesis Analysis
The synthesis of “3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-” involves the use of Meldrum’s acid and ®-epichlorohydrin in the presence of sodium ethoxide in ethanol . The photochemistry of the compound has been studied, with product formation explained in terms of the formation of two intermediate ketens .Molecular Structure Analysis
The molecular formula of “3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-” is C11H10O2 . The molecular weight is 174.2 .Chemical Reactions Analysis
The photochemistry of the compound involves the formation of two intermediate ketens . One of these ketens, containing an oxiranyl group, is trapped by trimeric methanol (if present) with the formation of ester .Physical and Chemical Properties Analysis
The compound has a molecular weight of 174.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Mechanism of Action
Properties
IUPAC Name |
(1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9?,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGFIZUMKYUMRN-UMJHXOGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)OC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@@]1(C(=O)OC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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